molecular formula C10H12N2O7 B1249518 2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid

2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid

Cat. No. B1249518
M. Wt: 272.21 g/mol
InChI Key: ZUEKKUYIXILDAF-UOQJWNSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid is a natural product found in Empedobacter with data available.

Scientific Research Applications

  • Antiallergic Applications : The compound has been studied for its potential antiallergic activity. In a study by Georgiev et al. (1987), a series of related compounds demonstrated potent antiallergic effects in rats, indicating potential applications in treating allergic reactions (Georgiev et al., 1987).

  • Anti-inflammatory Properties : Nikalje et al. (2015) explored derivatives of the compound for their anti-inflammatory effects. The study showed promising results in both in vitro and in vivo models, highlighting its potential in developing new anti-inflammatory agents (Nikalje et al., 2015).

  • Applications in Pseudopeptide Foldamers : The compound has been used in the construction of pseudopeptide foldamers. Tomasini et al. (2003) investigated its use in creating novel, conformationally restricted building blocks for various applications (Tomasini et al., 2003).

  • Synthesis of α-Amino Acids and Derivatives : Burger et al. (1992) demonstrated the utility of related compounds in the synthesis of natural and nonnatural α-amino acids, showcasing its relevance in the field of synthetic organic chemistry (Burger et al., 1992).

  • Role in Antibacterial Agents : The compound and its derivatives have been studied for their antibacterial properties. Zurenko et al. (1996) discussed the in vitro activities of novel oxazolidinone antibacterial agents, indicating its potential in combating various bacterial infections (Zurenko et al., 1996).

properties

Molecular Formula

C10H12N2O7

Molecular Weight

272.21 g/mol

IUPAC Name

2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17)/t6-,10?/m0/s1

InChI Key

ZUEKKUYIXILDAF-UOQJWNSWSA-N

Isomeric SMILES

CC(=O)N[C@H]1CON(C1=O)C2(CCC(=O)O2)C(=O)O

Canonical SMILES

CC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O

synonyms

lactivicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid
Reactant of Route 2
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid
Reactant of Route 3
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid
Reactant of Route 4
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid
Reactant of Route 5
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid
Reactant of Route 6
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid

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